Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-5-4-9-7-15-11(6-14)16-10(9)8-17/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHQVXNDEAIXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723440 | |
| Record name | tert-Butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-09-6 | |
| Record name | tert-Butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C₁₃H₁₈ClN₃O₂, with a molecular weight of 283.75 g/mol. The compound features a pyrido-pyrimidine structure characterized by a fused bicyclic system containing nitrogen atoms, which enhances its lipophilicity and reactivity in biological systems .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₂ |
| Molecular Weight | 283.75 g/mol |
| CAS Number | 944906-09-6 |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit promising anticancer activities. For instance, certain pyrido[3,4-d]pyrimidines have shown significant inhibition of cell proliferation in various cancer cell lines. Investigations into the specific effects of this compound are ongoing, with early results indicating potential efficacy against specific types of tumors .
Antimicrobial Activity
Research has indicated that compounds featuring chloromethyl and pyrimidine moieties can possess antibacterial properties. The presence of the tert-butyl group may enhance the compound's solubility and bioavailability, potentially improving its effectiveness as an antimicrobial agent. Comparative studies with similar compounds reveal varying levels of activity against Gram-positive and Gram-negative bacteria .
The proposed mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets or pathways associated with cell growth and proliferation. Further research is necessary to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally related compounds is beneficial:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine | C₁₂H₁₆N₃O₂Cl | Chlorine at position 4 | Potential anticancer activity |
| 2-Chloro-7-methylpyrido[3,2-d]pyrimidin-5(6H)-carboxylic acid | C₉H₈ClN₃O₂ | Methyl group substitution | Antibacterial properties |
| 5-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-6(5H)-one | C₁₂H₈ClF₃N₄O | Trifluoromethyl group | Antiviral activity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit key enzymes implicated in tumor growth and metastasis. Research suggests that the chloromethyl group enhances the compound's ability to form covalent bonds with target proteins, potentially leading to increased efficacy against various cancer cell lines .
Antimicrobial Properties
Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate has also been investigated for its antimicrobial properties. Studies have demonstrated that the compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Pesticide Development
The structural characteristics of this compound make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in pests can lead to effective control measures against agricultural threats. Research has shown that similar compounds can disrupt the growth and reproduction of insect pests, providing an avenue for sustainable agricultural practices .
Polymer Chemistry
In material science, this compound can be utilized as a monomer in polymer synthesis. Its reactivity allows for the formation of polymers with tailored properties suitable for various applications, including coatings and adhesives. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate are best understood through comparisons with analogs differing in substituents at positions 2 and 3. Below is a detailed analysis:
Key Observations
Reactivity :
- The chloromethyl group (target compound) offers superior reactivity for alkylation or displacement compared to methylthio or chloro substituents, making it ideal for covalent inhibitor design .
- Dichloro derivatives (e.g., CAS 916420-27-4) are less reactive toward nucleophiles but serve as stable intermediates for aromatic substitutions .
Synthetic Yields: Methylthio derivatives exhibit variable yields (35–86%) depending on reaction conditions, while thiophene-substituted analogs achieve consistently high yields (87%) due to efficient Suzuki coupling .
Biological Activity :
- Thiophene -substituted analogs demonstrate potent HDAC6 inhibition (IC50 < 100 nM) and antiproliferative effects in cancer cells, highlighting the importance of aromatic substituents .
- Methylthio derivatives are pivotal in KRASG12C-targeting PROTACs, leveraging their sulfur moiety for hydrophobic interactions .
Physical Properties :
- The chloromethyl derivative has a higher molecular weight (283.75 g/mol) than methylthio analogs (281.37 g/mol) but lower than dichloro derivatives (304.17 g/mol) .
- Boiling points and solubility vary significantly; dichloro derivatives have higher boiling points (423°C) due to increased molecular mass .
Hazard and Handling
- Chloromethyl derivatives may pose greater toxicity risks compared to methylthio analogs, which are classified under GHS Category 2 (skin irritation) .
Preparation Methods
General Synthetic Strategy
The compound features a tert-butyl ester protecting group on the carboxylate at position 7 and a chloromethyl substituent at position 2 on a dihydropyrido[3,4-D]pyrimidine core. The preparation generally involves:
- Construction of the pyrido[3,4-D]pyrimidine core.
- Introduction of the tert-butyl ester protecting group.
- Selective chloromethylation at the 2-position.
Preparation of the Core Scaffold and Esterification
A common approach to synthesize tert-butyl protected pyrido[3,4-d]pyrimidine derivatives involves starting from 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine or its hydrochloride salt. The tert-butyl ester is introduced by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Esterification | (Boc)2O, TEA, DCM, room temperature, 16 hours | tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
This step yields the tert-butyl ester protected intermediate, which is a key precursor for further functionalization.
Chloromethylation at the 2-Position
To obtain the 2-(chloromethyl) substituent, selective chloromethylation is required. This can be achieved by:
- Starting from the 2,4-dichloro intermediate.
- Performing a nucleophilic substitution or chloromethylation reaction at the 2-position.
Possible chloromethylation methods include:
- Treatment with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions.
- Alternatively, conversion of a hydroxymethyl intermediate to chloromethyl by reaction with thionyl chloride or other chlorinating agents.
Due to the sensitivity of the heterocyclic core, mild conditions and selective reagents are preferred to avoid degradation or unwanted substitution at other positions.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Core synthesis | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt | Base (TEA), (Boc)2O, DCM, RT, 16 h | tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
| 2 | Selective chloromethylation | tert-butyl 2,4-dichloro intermediate | Chloromethylating agent, mild conditions | tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate |
Research Findings and Optimization Notes
- Reaction Time and Temperature: Esterification with di-tert-butyl dicarbonate typically requires prolonged stirring (up to 16 hours) at room temperature to achieve high conversion without side reactions.
- Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reactants and maintain reaction homogeneity.
- Base Selection: Triethylamine is commonly used to neutralize generated acid and promote ester formation.
- Chloromethylation Selectivity: Careful control of chloromethylation conditions is critical to avoid over-chlorination or substitution at undesired positions.
- Purification: Final products are purified by standard chromatographic techniques or recrystallization, ensuring high purity for research applications.
Q & A
Q. Critical Parameters :
- Catalyst loading : Pd(PPh₃)₄ or Pd/C at 1-5 mol% optimizes cyclization efficiency.
- Temperature : Reactions often proceed at 80-100°C to balance kinetics and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
Q. Advanced Research Focus
- Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ vs. Pd(dba)₂) to minimize dehalogenation side reactions.
- Reductant Selection : Replace traditional CO gas with safer surrogates like Mo(CO)₆ or ammonium formate .
- Additive Effects : Introduce ligands (e.g., BINAP) to enhance regioselectivity during cyclization.
Case Study : A 2021 patent achieved 78% yield using Pd/C with HCO₂H·Et₃N in THF at 85°C .
How should stability and storage conditions be managed?
Q. Basic Research Focus
- Storage : Keep at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
- Light Sensitivity : Amber glass vials mitigate UV-induced degradation of the pyrimidine ring.
- Moisture Control : Use molecular sieves (3Å) in storage desiccators.
Q. Stability Data :
| Condition | Degradation Over 30 Days (HPLC) |
|---|---|
| 25°C, dry N₂ | <2% impurity |
| 40°C, ambient humidity | 15% impurity |
How to resolve contradictory spectroscopic or reactivity data?
Q. Advanced Research Focus
- Cross-Validation : Combine LC-MS with ¹H-¹⁵N HMBC to confirm nitrogen connectivity in ambiguous cases.
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or Raman spectroscopy to identify side pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic favorability of competing reaction mechanisms.
Example : Discrepancies in pKa values (e.g., reported 0.62±0.20) can arise from solvent polarity; validate via potentiometric titration in anhydrous DMSO .
What purification techniques ensure high purity for biological assays?
Q. Basic Research Focus
- Flash Chromatography : Use gradient elution (hexane/EtOAc 4:1 to 1:1) for tert-butyl-protected intermediates.
- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for crystalline product isolation.
- HPLC : Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar degradation products.
Yield-Purity Tradeoff : Aggressive gradient profiles improve purity but reduce recovery (~20% loss) .
How to mitigate hazards during large-scale synthesis?
Q. Advanced Safety Focus
- Ventilation : Use fume hoods with >0.5 m/s face velocity to manage Cl⁻ byproducts .
- PPE : Nitrile gloves + safety goggles mandatory during chloromethylation steps.
- Waste Disposal : Quench residual Pd with SiliaMetS Thiol to meet EPA limits (<5 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
